molecular formula C16H15ClN4O B5780522 N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide

N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide

Cat. No.: B5780522
M. Wt: 314.77 g/mol
InChI Key: MQOORJWQCUDYNM-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is a chemical compound with a complex structure that includes a benzotriazole ring, a chlorinated phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide typically involves multiple steps. One common method starts with the chlorination of 4-methylphenyl to form 4-chloro-4-methylphenyl. This intermediate is then reacted with 6-chloro-2H-benzotriazole under specific conditions to form the desired benzotriazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity. The propanamide moiety can contribute to the compound’s solubility and stability. Overall, the compound’s effects are mediated through its interactions with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the benzotriazole ring and the chlorinated phenyl group provides distinct chemical properties that can be leveraged in various research and industrial contexts .

Properties

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-3-16(22)18-13-9-15-14(8-12(13)17)19-21(20-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOORJWQCUDYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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